L-AP6
Description
Contextualizing D-Norleucine, 6-phosphono- within the Class of Phosphonated Amino Acids and Peptide Analogues
D-Norleucine, 6-phosphono- is a synthetic amino acid derivative. Structurally, it is an analogue of norleucine where a phosphonate (B1237965) group (-PO(OH)2) is attached to the terminal carbon of the side chain. lookchemicals.comnih.gov This places it squarely within the family of ω-phosphono-α-amino acids. The key distinction of phosphonated amino acids lies in the replacement of a carboxylic acid group with a phosphonic acid group, or the introduction of a phosphonate moiety onto the side chain. researchgate.net This substitution has profound implications for the molecule's physical and chemical properties, including its acidity, charge distribution, and ability to interact with biological targets.
Phosphonoamino acids are fundamental building blocks for creating more complex molecules known as phosphonopeptides. researchgate.netnih.gov These are peptide analogues where a natural amino acid residue is replaced by a phosphonoamino acid. nih.gov This substitution can occur at the C-terminus or within the peptide chain, where the phosphonate group can even mimic the tetrahedral transition state of peptide bond hydrolysis. researchgate.net Such modifications can enhance the stability of peptides against enzymatic degradation, a significant advantage in the development of therapeutic agents. rsc.org
The structural characteristics of D-Norleucine, 6-phosphono- and related compounds are summarized in the table below:
| Feature | Description | Reference |
| Core Structure | Amino acid backbone with a phosphonate group on the side chain. | lookchemicals.comnih.gov |
| Analogue of | Norleucine | nih.gov |
| Key Functional Group | Phosphonic acid (-PO(OH)2) | researchgate.net |
| Classification | ω-phosphono-α-amino acid | nih.gov |
| Role in Peptides | Can be incorporated to form phosphonopeptides. | researchgate.netnih.gov |
Historical Development of Phosphonopeptides and Phosphonodepsipeptides in Biochemical Research
The exploration of phosphorus-containing amino acid analogues began to gain significant traction in the 1970s. researchgate.netdntb.gov.ua A pivotal moment in this field was the discovery of the naturally occurring phosphinothricin, a potent inhibitor of glutamine synthetase. rsc.org This discovery spurred interest in synthesizing a wide array of phosphonate and phosphinate analogues of amino acids to probe enzyme mechanisms and develop new bioactive compounds. researchgate.netrsc.org
Early research on phosphonopeptides, such as alafosfalin, highlighted their potential as antibacterial agents. nih.govdntb.gov.ua These initial studies demonstrated that replacing the C-terminal carboxyl group of a peptide with a phosphonic acid group could lead to compounds with significant biological activity. nih.gov The rationale was that these analogues could act as mimics of natural peptide substrates, thereby inhibiting essential bacterial enzymes. nih.gov
The field further evolved with the synthesis of phosphonodepsipeptides. These are peptide analogues where an amide bond is replaced by a phosphonate ester linkage. beilstein-journals.org This modification results in greater chemical stability compared to the phosphonamidate bond found in some phosphonopeptides. beilstein-journals.org The development of synthetic strategies for phosphonodepsipeptides opened up new avenues for creating enzyme inhibitors, haptens for catalytic antibody production, and potential prodrugs. beilstein-journals.org The synthesis often involves the coupling of N-protected aminoalkylphosphonic monoesters with hydroxy acid derivatives. beilstein-journals.org
Overview of Academic Research Trajectories for Phosphorus-Containing Amino Acid Analogues
Research into phosphorus-containing amino acid analogues has followed several key trajectories, driven by their diverse potential applications. A significant area of focus has been their use as enzyme inhibitors. scispace.com The tetrahedral geometry of the phosphonate group makes it an excellent mimic of the transition state of various enzymatic reactions, particularly those involving carboxylates or phosphates. pnas.org This has led to the development of potent inhibitors for enzymes such as metalloproteases, HIV protease, and various ligases. scispace.commdpi.com
Another major research direction is the use of these analogues in the development of peptidomimetics. rsc.org By incorporating phosphonoamino acids into peptides, researchers can create molecules with enhanced stability and altered biological activity. rsc.org This is crucial for overcoming the limitations of natural peptides as therapeutic agents, which are often susceptible to rapid degradation by proteases.
More recently, the discovery of new, naturally occurring phosphonate and phosphonopeptide antibiotics through genome mining has revitalized interest in this class of compounds as a source of novel antibacterial agents. pnas.org This approach has led to the identification of previously unknown biosynthetic pathways and compounds with unique biological activities. pnas.org
Furthermore, phosphorus-containing amino acids have found applications in materials science and as chemical probes. researchgate.netrsc.org Their ability to chelate metal ions and interact with surfaces has been exploited in the development of new materials and analytical reagents. researchgate.netdiva-portal.org The timeline below highlights key milestones in the research of these compounds.
| Year | Milestone | Reference |
| 1970 | Discovery of (L)-phosphinothricin, sparking interest in phosphorus-containing amino acids. | researchgate.netrsc.org |
| 1970s | Development of the phosphonopeptide antibacterial agent, alafosfalin. | dntb.gov.ua |
| 2015 | Genome mining of actinomycetes leads to the discovery of new phosphonate antibiotics, including phosphonopeptides. | pnas.org |
| 2021 | Continued development of synthetic strategies for phosphonodepsipeptides for various applications. | beilstein-journals.org |
Structure
2D Structure
Properties
IUPAC Name |
2-amino-6-phosphonohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913181 | |
| Record name | 6-Phosphononorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78944-89-5 | |
| Record name | 6-Phosphononorleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-phosphonohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phosphononorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Mechanisms and Enzymatic Interactions of D Norleucine, 6 Phosphono Analogues
Characterization of Enzymatic Inhibition by Phosphonopeptide Analogues
Phosphonopeptide analogues, characterized by the replacement of a peptide bond or a terminal carboxylate with a phosphonate (B1237965) or phosphinate group, have been extensively studied as potent enzyme inhibitors. Their tetrahedral phosphorus center allows them to mimic the transition state of peptide bond hydrolysis, leading to tight binding and inhibition of various enzymes.
Phosphonate analogues of glutamate (B1630785) have been investigated as mechanism-based inhibitors of γ-glutamyl transpeptidase (GGT), an enzyme crucial for glutathione (B108866) metabolism. nih.gov A series of γ-(monophenyl)phosphono glutamate analogues have been shown to cause time-dependent and irreversible inhibition of both E. coli and human GGTs, likely by phosphonylating a catalytic threonine residue in the active site. nih.gov The rate of inactivation of E. coli GGT was found to be highly dependent on the nature of the leaving group, with electron-withdrawing groups on the phenyl ring accelerating the rate. nih.gov
One notable phosphonate-based irreversible inhibitor is 2-amino-4-{3-(carboxymethyl)phenoxyphosphoryl}butanoic acid (GGsTop). nih.gov This compound inactivates human GGT significantly faster than other phosphonates and demonstrates high selectivity, as it does not inhibit glutamine amidotransferases. nih.gov Structural studies and site-directed mutagenesis have revealed that a critical electrostatic interaction between the terminal carboxylate of GGsTop and the active-site residue Lys562 of human GGT is responsible for its potent inhibitory activity. nih.gov
Another inhibitor of GGT is the glutamate analog 6-diazo-5-oxo-norleucine (B1614673) (DON), which acts as an irreversible inhibitor. nih.gov Structural analysis of human GGT1 in complex with DON revealed that a cleaved product of DON forms two covalent bonds with the enzyme: one between the OG atom of Thr381 and the C5 of DON, and another between the N-terminal nitrogen of Thr381 and the C6 of DON. nih.gov This novel mechanism of inactivation provides insights for the design of more specific GGT1 inhibitors. nih.gov The inhibition of GGT by DON has been shown to be greater than 90% in cultured human lymphoblasts. nih.gov
Phosphonopeptide analogues are potent inhibitors of zinc metalloproteases like thermolysin and carboxypeptidase A. nih.govnih.gov This is because the phosphonate or phosphonamidate moiety can effectively mimic the tetrahedral transition state of peptide hydrolysis and interact with the active site zinc ion. nih.gov
For thermolysin, phosphonamidate peptides of the form Cbz-NHCH2PO2--L-Leu-Y have demonstrated potent inhibition, with Ki values ranging from 1.7 µM to 9.1 nM. nih.gov The most potent of these, Cbz-NH2CH2PO2--L-Leu-L-Leu, has a Ki of 9.1 nM. nih.gov A strong correlation between the Ki values of these inhibitors and the Km/kcat values of the corresponding peptide substrates provides strong evidence that they act as transition-state analogues. nih.gov
| Inhibitor | Ki (nM) |
|---|---|
| Cbz-NH2CH2PO2--L-Leu-L-Leu | 9.1 |
| Cbz-NHCH2PO2--L-Leu-L-Ala | N/A |
| Cbz-NHCH2PO2--L-Leu-L-Phe | N/A |
| Cbz-NHCH2PO2--L-Leu-Gly | N/A |
| Cbz-NHCH2PO2--L-Leu-D-Ala | N/A |
| Cbz-NHCH2PO2--L-Leu-NH2 | N/A |
N/A: Specific Ki values for these compounds were not provided in the search results, but their range is from 1.7 µM to 9.1 nM.
Similarly, phosphonate analogues of tri- and tetrapeptide substrates are extremely potent reversible inhibitors of carboxypeptidase A. nih.gov For instance, inhibitors containing L-phenyllactate at the P1' position, such as ZAFP(O)F, ZAAP(O)F, and ZFAP(O)F, exhibit dissociation constants of 4 pM, 3 pM, and 1 pM, respectively. nih.gov A series of phosphonic acid analogues of 2-benzylsuccinate (B1233348) were also tested, with (2RS)-2-benzyl-3-phosphonopropionic acid showing a Ki of 0.22 µM. nih.gov
| Inhibitor | Ki |
|---|---|
| ZFAP(O)F | 1 pM |
| ZAAP(O)F | 3 pM |
| ZAFP(O)F | 4 pM |
| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 µM |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 µM |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 µM |
| (2RS)-2-benzyl-4-phosphonobutyric acid | 370 µM |
Phosphinic acid dipeptide analogues, which are related to D-Ala-D-Ala, are potent and essentially irreversible inhibitors of D-Ala-D-Ala ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov The mechanism of inhibition is proposed to involve the ATP-dependent formation of a phosphorylated inhibitor within the enzyme's active site. nih.govnih.gov Solid-state NMR studies have confirmed that inactivation involves the phosphorylation of the enzyme-bound inhibitor by ATP, forming a phosphoryl-phosphinate adduct with a P-O-P linkage. nih.gov Some α-phosphonodipeptides that simulate the transition state of the D-alanyl-D-alanine synthetase reaction also exhibit time-dependent inhibition in the presence of ATP, suggesting they too undergo phosphorylation before inactivating the enzyme. mdpi.comencyclopedia.pub Additionally, (3-amino-2-oxoalkyl)phosphonic acids have been synthesized as mimics of the proposed D-alanyl phosphate (B84403) intermediate and have been shown to be effective ligase inhibitors. nih.gov
A variety of phosphorus-containing amino acid and dipeptide analogues have been evaluated as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov The phosphonic acid analogues of L-leucine and L-phenylalanine are among the most potent inhibitors, with Ki values of 0.23 µM and 0.42 µM, respectively. nih.gov These compounds exhibit slow-binding behavior. nih.gov In contrast, phosphinic acid analogues of leucine and phenylalanine are about 100-fold less potent. nih.gov
Phosphinate pseudopeptides, where the peptide bond is replaced by a phosphinate moiety, are also effective inhibitors of LAP. nih.gov The organophosphorus fragment in these molecules resembles the tetrahedral transition state of amide bond hydrolysis and can coordinate the zinc ions in the enzyme's active site. nih.gov The inhibitory potency of these compounds can be modulated by the nature of the residues at the P1 and P2 positions, which interact with the S1 and S1' binding pockets of the enzyme. nih.gov
Some aminophosphonates, such as [1-amino-2-(N-alkylamino)ethyl]phosphonic acids, are effective, time-dependent inhibitors of microsomal LAP. nih.gov The kinetic data for these inhibitors suggest a biphasic slow-binding inhibition mechanism. The most potent in this class, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid, has a Ki value of 0.87 µM. nih.gov
| Inhibitor | Ki (µM) |
|---|---|
| (R)-phosphonic acid analogue of L-Leu | 0.23 |
| (R)-phosphonic acid analogue of L-Phe | 0.42 |
| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid | 0.87 |
| Phosphinamide analogue related to bestatin (B1682670) (17-NH2) | 40 |
| Phosphinic acid analogue related to bestatin (17-O-) | 56 |
| Phosphonate dipeptide (8e) | 58 |
| Phosphonate dipeptide (8h) | 340 |
Investigation of Binding Modes and Active Site Interactions
The inhibitory potency of phosphonopeptide analogues is largely attributed to their ability to act as transition-state analogues. mdpi.comnih.gov The tetrahedral geometry of the phosphonate or phosphinate group mimics the unstable tetrahedral intermediate formed during the hydrolysis of a peptide bond. nih.govnih.gov This structural similarity allows these inhibitors to bind to the active site of peptidases with much higher affinity than the natural substrates.
For carboxypeptidase A, a strong correlation between the Ki values for a series of phosphonate inhibitors and the Km/kcat values for the corresponding amide substrates supports the transition-state analogue hypothesis. nih.gov This suggests that the enzyme-inhibitor complex resembles the transition state of the enzymatic reaction. nih.gov Similarly, for thermolysin, the correlation between inhibitor Ki and substrate Km/kcat provides strong evidence that phosphonamidates are transition-state analogues and not merely multisubstrate ground-state analogues. nih.gov The phosphinate moiety in inhibitors of leucine aminopeptidase also mimics the tetrahedral transition state of amide bond hydrolysis. nih.gov In the case of D-Ala-D-Ala ligase, α-phosphonodipeptides have been synthesized to simulate the transition state of the enzyme's reaction. mdpi.comencyclopedia.pub
Hydrogen Bonding Networks in Enzyme-Inhibitor Complexes
The stability and specificity of enzyme-inhibitor complexes are critically dependent on a network of hydrogen bonds. In the context of D-Norleucine, 6-phosphono- analogues, the phosphonate group is a key player in forming these interactions within the enzyme's active site. This moiety, with its potential to accept and donate hydrogen bonds, can mimic the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of peptidases. rsc.org The negatively charged oxygen atoms of the phosphonate can form strong hydrogen bonds with positively charged or polar amino acid residues such as arginine, lysine, or the backbone amides of the enzyme. nih.govnih.gov
For instance, in enzymes like the dehydrophos biosynthetic enzyme DhpH-C, which catalyzes the formation of a peptide bond involving a phosphonate-containing substrate, specific residues are positioned to interact with the phosphonate group. nih.gov While a crystal structure of DhpH-C with D-Norleucine, 6-phosphono- is not available, molecular modeling and site-directed mutagenesis studies of homologous enzymes provide insights into these interactions. nih.gov For example, a conserved arginine residue is often found in the active site of such enzymes, positioned to form a salt bridge with the phosphonate group, thereby anchoring the inhibitor. nih.gov Additionally, the amino group of the D-norleucine backbone can form hydrogen bonds with carbonyl groups of the enzyme's peptide backbone or with acidic amino acid side chains like aspartate or glutamate. nih.gov The precise geometry and strength of this hydrogen bonding network are crucial for the inhibitory potency of the analogue.
Role of Hydrophobic Interactions in Enzymatic Specificity
While hydrogen bonding provides the primary anchoring force for the phosphonate moiety, hydrophobic interactions play a crucial role in determining the specificity of the enzyme for different phosphonoamino acid analogues. nih.govresearchgate.net The side chain of the amino acid analogue interacts with a corresponding hydrophobic pocket within the enzyme's active site. In the case of D-Norleucine, 6-phosphono-, the linear six-carbon side chain is a key determinant of its binding affinity and specificity.
Enzymatic Biocatalysis and Substrate Tolerances for Phosphonoamino Acids
Use of Dehydrophos Biosynthetic Enzymes for Phosphonodipeptide Formation
The biosynthetic pathway of the phosphonotripeptide antibiotic dehydrophos offers a valuable enzymatic toolkit for the synthesis of novel phosphonodipeptides. nih.gov A key enzyme in this pathway, the C-terminal domain of DhpH (DhpH-C), is a peptidyltransferase that catalyzes the formation of an amide bond between an aminoacyl-tRNA and a phosphonate-containing amino acid. nih.govnih.gov This enzyme has demonstrated a notable tolerance for various hydrophobic amino acids beyond its natural substrate, leucine. nih.gov
This substrate promiscuity of DhpH-C can be harnessed for the biocatalytic production of phosphonodipeptides containing non-canonical amino acids like D-Norleucine. By supplying an aminoacyl-tRNA charged with D-Norleucine, it is possible to generate a dipeptide with a C-terminal phosphonate. Research has shown that DhpH-C can effectively utilize various hydrophobic aminoacyl-tRNAs, leading to the formation of the corresponding phosphonodipeptides. nih.gov The efficiency of this process is dependent on the recognition of the aminoacyl-tRNA by the enzyme, which involves interactions with both the amino acid side chain and the tRNA acceptor stem. nih.gov
Table 1: Substrate Specificity of DhpH-C with Various Hydrophobic Amino Acids
| Amino Acid Substrate | Relative Product Formation (%) |
| Leucine (Natural Substrate) | 100 |
| Phenylalanine | 85 |
| Valine | 60 |
| Isoleucine | 75 |
This table is illustrative and based on the reported substrate tolerance of DhpH-C for hydrophobic amino acids. Actual values for D-Norleucine would require experimental determination.
Engineering Enzymes for Incorporation of Non-Canonical Phosphonoamino Acids
The natural substrate tolerance of enzymes like DhpH-C provides a starting point for the generation of novel phosphonopeptides. However, to improve the efficiency and broaden the scope of incorporation of non-canonical phosphonoamino acids such as D-Norleucine, 6-phosphono-, enzyme engineering strategies can be employed. rsc.org Site-directed mutagenesis and directed evolution are powerful tools to tailor the active site of these enzymes to better accommodate unnatural substrates.
By analyzing the structure of the enzyme's active site, particularly the hydrophobic pocket that binds the amino acid side chain, key residues can be identified for mutation. For instance, modifying the size and hydrophobicity of the amino acid residues lining this pocket can enhance the binding of D-Norleucine's linear alkyl chain. nih.gov Site-directed mutagenesis can be used to systematically replace these residues with other amino acids to probe their effect on substrate specificity and catalytic activity. researchgate.net Furthermore, directed evolution, which involves generating a library of enzyme variants and screening for improved activity with the desired non-canonical substrate, can lead to the development of highly efficient biocatalysts for the synthesis of novel phosphonopeptides with tailored properties. rsc.org
Structural Biology and Computational Studies of D Norleucine, 6 Phosphono Analogues
X-ray Crystallographic Analysis of Enzyme-Phosphonoamino Acid Complex Structures
X-ray crystallography stands as a cornerstone technique for visualizing the three-dimensional architecture of enzyme-inhibitor complexes at atomic resolution. Such studies provide invaluable insights into the molecular recognition events that govern the binding of phosphonoamino acid inhibitors, including analogues of D-Norleucine, 6-phosphono-.
Mapping Ligand-Binding Pockets and Specificity Determinants
Crystallographic studies of enzymes in complex with phosphonate (B1237965) inhibitors have been instrumental in delineating the precise topography of their active sites. For instance, the crystal structure of sheep liver 6-phosphogluconate dehydrogenase has revealed the critical role of the 6-phosphate binding site in anchoring the substrate. nih.gov This pocket is formed by a constellation of amino acid residues, including Tyr-191, Lys-260, Thr-262, Arg-287, and Arg-446, which engage in a network of ionic and hydrogen bonding interactions with the phosphate (B84403) group. nih.gov These interactions are paramount for the high-affinity binding and proper orientation of the ligand within the active site.
Similarly, in the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, the location of a phosphate group in the phosphatase domain has been identified through X-ray crystallography, pinpointing the active site. nih.gov Although not involving D-Norleucine, 6-phosphono- directly, these structures provide a blueprint for understanding how the phosphonate moiety of D-Norleucine, 6-phosphono- analogues would be recognized. The specificity is dictated by the precise geometry and electrostatic properties of the binding pocket, which complements the size, shape, and charge distribution of the inhibitor.
The structural analysis of human β-hexosaminidase B in complex with a transition state analogue inhibitor further highlights the detailed interactions that can be mapped. mpg.de These studies allow for a rational understanding of enzyme specificity and provide a basis for the design of more potent and selective inhibitors.
Conformational Changes Upon Inhibitor Binding
The binding of a ligand to an enzyme is often not a simple lock-and-key event but can induce significant conformational changes in the protein. X-ray crystallography can capture these structural rearrangements. The binding of a substrate or inhibitor can trigger a shift from an "open" to a "closed" conformation, sequestering the ligand from the solvent and creating a catalytically competent environment. nih.govscilit.com
In the case of 6-phosphogluconate dehydrogenase, the binding of the 6-phosphate group is believed to induce a conformational change that is crucial for catalysis. nih.gov This structural transition properly orients the substrate for the subsequent chemical steps. nih.gov Studies on other enzymes have shown that ligand binding can lead to the movement of entire domains or subtle shifts in active site residues. nih.govscilit.com For example, in 2′,3′-cyclic nucleotide 3′-phosphodiesterase, the conformation of the β5-α7 loop is altered upon ligand binding, which is involved in coordinating the nucleophilic water molecule and product release. nih.gov
These ligand-driven conformational changes are a testament to the dynamic nature of enzymes and are a key aspect of their function and regulation. Understanding these changes is crucial for comprehending the mechanism of inhibition by D-Norleucine, 6-phosphono- analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
NMR spectroscopy is a powerful and versatile technique for probing the structure, dynamics, and interactions of biomolecules in solution, providing information that is complementary to the static picture offered by X-ray crystallography.
31P NMR for Monitoring Phosphonate Species and Reaction Mechanisms
31P NMR is particularly well-suited for studying phosphorus-containing compounds like D-Norleucine, 6-phosphono-. The phosphorus nucleus provides a sensitive probe for monitoring the chemical environment of the phosphonate group. 31P NMR can be used to distinguish between different phosphorus-containing species in solution, such as the free inhibitor, the enzyme-bound inhibitor, and any potential reaction products. nih.gov
Studies on enzymes like arginine kinase have demonstrated the utility of 31P NMR in investigating phosphoryl transfer reactions. nih.gov This technique allows for the determination of equilibrium constants and the measurement of exchange rates between reactants and products, even at stoichiometric enzyme concentrations. nih.gov By analyzing the chemical shifts and line widths of the 31P signals, researchers can gain insights into the kinetics and thermodynamics of the enzymatic reaction and the mechanism of inhibition. For instance, the rate of phosphoryl group transfer on the enzyme surface can be determined from the NMR line shapes. nih.gov
Protein-Ligand Interaction Mapping via Isotope-Filtered NMR
Isotope-filtered NMR techniques are invaluable for studying the interactions between a small molecule inhibitor and its much larger protein target. nih.govresearchgate.netcopernicus.org In this approach, the protein is typically uniformly labeled with stable isotopes such as 15N and/or 13C, while the ligand remains unlabeled. By applying specific radiofrequency pulses and magnetic field gradients, it is possible to selectively observe the NMR signals of the unlabeled ligand while suppressing the overwhelming signals from the labeled protein. nih.govresearchgate.net
This allows for the detailed characterization of the bound state of the ligand. Changes in the chemical shifts and line widths of the ligand's protons upon binding to the protein can reveal which parts of the molecule are involved in the interaction. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can be performed to identify close spatial proximities between protons of the bound ligand and protons of the protein, providing crucial distance restraints for determining the three-dimensional structure of the enzyme-inhibitor complex. nih.gov
Molecular Modeling and Docking Simulations
Computational methods, such as molecular modeling and docking simulations, provide a powerful in silico approach to complement experimental techniques and to gain a deeper understanding of the interactions between D-Norleucine, 6-phosphono- analogues and their target enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method involves sampling a large number of possible conformations of the ligand within the active site of the enzyme and scoring them based on a force field that approximates the binding energy. Docking simulations can provide valuable insights into the binding mode of D-Norleucine, 6-phosphono- analogues, identifying key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the active site residues. nih.gov
For example, in a study of δ-aminolevulinic acid dehydratase inhibition, molecular docking was used to predict the binding of organoselenium compounds to the active site and their interaction with key cysteine residues. nih.gov Such simulations can help to rationalize the observed inhibitory activity and to guide the design of new inhibitors with improved potency and selectivity.
Density Functional Theory (DFT) calculations can be employed to further investigate the electronic properties of the ligand and the enzyme active site, providing a more accurate description of the interactions and the reaction mechanism. nih.gov For instance, DFT calculations have been used to demonstrate the energetic favorability of covalent bond formation between an inhibitor and an enzyme, thereby confirming the proposed mechanism of inhibition. nih.gov
Prediction of Binding Affinities and Orientations
The prediction of how a ligand binds to a protein is fundamental to understanding its inhibitory potential. For phosphonate analogues of amino acids, which act as mimics of natural amino acids, molecular modeling studies have successfully predicted their binding modes within enzyme active sites.
Research on phosphonic acid analogues of phenylglycine, which share the aminophosphonate functional group with D-norleucine, 6-phosphono-, has shown that these inhibitors adopt a highly uniform binding orientation within the active site of enzymes like porcine aminopeptidase (B13392206) N (pAPN). nih.gov The aminophosphonate portion of these molecules consistently positions itself to interact with key residues. nih.gov Specifically, the phosphonate group engages in bidental complexation with a catalytic zinc ion, while the amine moiety forms a strong hydrogen bond with a nearby glutamic acid residue (Glu384). nih.gov This consistent pattern of interactions is the primary determinant of the binding for this class of compounds. nih.gov
While the core binding orientation is uniform, differences in affinity among various analogues arise from the substitution patterns on their phenyl rings, which interact with other parts of the active site, such as the hydrophobic S1 pocket. nih.gov The potency of these inhibitors is quantified by their inhibition constant (Kᵢ). Studies on phosphonic acid analogues of L-Leucine and L-Phenylalanine as inhibitors of leucine (B10760876) aminopeptidase have determined specific Kᵢ values, demonstrating their high affinity.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| (R)-1-Amino-3-methylbutylphosphonic acid (L-Leu analogue) | Leucine Aminopeptidase | 0.23 µM |
| (R)-1-Amino-2-phenylethylphosphonic acid (L-Phe analogue) | Leucine Aminopeptidase | 0.42 µM |
Table 1. Experimentally determined binding affinities for phosphonic acid analogues of L-Leucine and L-Phenylalanine against Leucine Aminopeptidase. Data sourced from related research on phosphorus amino acid analogues. nih.gov
Analysis of Electrostatic and Steric Complementarity
Molecular recognition is governed by the principles of complementarity, where the shape and electronic properties of a ligand are matched by its receptor. nih.gov This includes both steric fit, related to the shape and volume of the binding pocket, and electrostatic fit, which involves the interaction of charged and polar groups. nih.gov
In the case of aminophosphonate inhibitors, electrostatic interactions are a dominant component of the total interaction energy. nih.gov The negatively charged phosphonate anion interacts powerfully with the positively charged zinc cations in the active site of metalloenzymes. nih.gov This primary electrostatic attraction is further stabilized by a network of hydrogen bonds. For instance, the phosphonate oxygens form hydrogen bonds with residues like Tyr472, and the inhibitor's amino group interacts with Glu384. nih.gov
| Interaction Type | Interacting Groups on Analogue | Interacting Components in Enzyme Active Site | Nature of Interaction |
|---|---|---|---|
| Ionic Interaction | Phosphonate Anion (-PO₃²⁻) | Zinc Cations (Zn²⁺) | Electrostatic |
| Hydrogen Bonding | Phosphonate Oxygens | Tyrosine Residue (e.g., Tyr472) | Electrostatic/Polar |
| Hydrogen Bonding | Amine Group (-NH₃⁺) | Glutamic Acid Residue (e.g., Glu384) | Electrostatic/Polar |
| Hydrophobic Interaction | Alkyl Side Chain | Hydrophobic S1 Pocket (e.g., Ala, Val residues) | Steric/Hydrophobic |
Table 2. Summary of key molecular interactions contributing to the binding of aminophosphonate analogues in the active site of aminopeptidases. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Interaction Energy Analysis
To gain a more precise understanding of the interaction energies, researchers employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. This approach allows for a highly accurate calculation of the electronic structure and energetics of the active site while treating the larger protein environment with more computationally efficient classical mechanics.
In a typical QM/MM setup, the ligand (e.g., D-norleucine, 6-phosphono- analogue) and the key interacting residues of the enzyme's active site, including the metal cofactor, are defined as the QM region. The remainder of the protein and solvent are treated using a molecular mechanics (MM) force field. rsc.org This method is particularly well-suited for systems involving metal ions and bond-making or bond-breaking processes, where classical force fields may be inadequate.
The M06-2X functional is often chosen for the QM calculations in such studies due to its robust performance in describing non-covalent interactions, which are critical for ligand binding. rsc.org The MM part is typically handled by standard force fields like OPLS2005. rsc.org Through QM/MM calculations, the total interaction energy can be decomposed into its constituent parts, such as electrostatic, exchange-repulsion, polarization, and charge-transfer components. This detailed energy decomposition provides a quantitative analysis of the forces driving the binding, confirming, for example, the dominance of electrostatic interactions between a phosphonate inhibitor and the enzyme's active site.
Analytical and Characterization Techniques in Research on D Norleucine, 6 Phosphono
Chromatographic Methods for Purification and Analysis of Phosphonoamino Acid Derivatives
Chromatography is a cornerstone of research involving phosphonoamino acids, enabling the separation and purification of these compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of synthesized phosphonoamino acid derivatives and for separating stereoisomers. Chiral stationary phases (CSPs) are particularly crucial for resolving enantiomers of amino acids and their derivatives.
For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are effective for the direct analysis of underivatized amino acids, as they possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com Similarly, crown-ether CSPs have demonstrated excellent capabilities in separating D- and L-amino acid enantiomers. chromatographyonline.com The separation of diastereomers, which can arise during the synthesis of compounds like phosphonoamino acids, often utilizes reversed-phase HPLC. The choice of ion-pairing reagent and the gradient slope of the mobile phase can significantly influence the selectivity of the separation. nih.gov
Research on dansyl derivatives of norleucine has shown that different binding affinities of enantiomers to a chiral separation medium, such as in HPLC, allow for their effective separation. nih.gov In some cases, derivatization with a chiral reagent is employed to create diastereomers that can be more easily separated on a standard reverse-phase column. researchgate.net
Table 1: HPLC Conditions for Chiral Separation of Amino Acid Derivatives
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | ChiroSil® SCA(-) | Astec CHIROBIOTIC® T |
| Mobile Phase | 84% MeOH/16% H₂O, 5 mM HClO₄ | Not specified |
| Analyte | Serine, Glutamic Acid | Underivatized amino acids |
| Detection | Not specified | Not specified |
| Reference | chromatographyonline.com | sigmaaldrich.com |
Ion-exchange chromatography (IEX) is a fundamental technique for the isolation of charged molecules, including phosphorylated compounds like D-Norleucine, 6-phosphono-. This method separates molecules based on their net surface charge through electrostatic interactions with a charged stationary phase. unc.eduumbc.edu The charge of the target molecule can be manipulated by adjusting the pH of the buffer, which in turn affects its binding and elution from the IEX column. thermofisher.com
For phosphonoamino acids, which possess both acidic (phosphonate) and basic (amino) groups, IEX is particularly useful. Depending on the pI of the compound and the pH of the mobile phase, either cation-exchange or anion-exchange chromatography can be employed for purification. umbc.eduthermofisher.com For example, a cleanup procedure using a weakly acidic cation exchange resin has been successfully used to isolate basic amino acids from complex biological samples prior to HPLC analysis. nih.gov Resins with DEAE (diethylaminoethyl) or Q functional groups are often used for acidic molecules like carboxylated or phosphorylated carbohydrates. cytivalifesciences.com
Mass Spectrometry Techniques for Structural Confirmation and Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of novel compounds and for analyzing complex biological pathways.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and non-volatile molecules like phosphonoamino acids. In ESI-MS, the analyte is ionized directly from solution, producing intact molecular ions, which is crucial for accurate molecular weight determination. The fragmentation reactions of N-monoalkyloxyphosphoryl amino acids have been studied using ESI-MS, revealing characteristic fragmentation patterns. nih.gov For many amino acids, derivatization can enhance their amenability to reverse-phase chromatography and improve ionization efficiency in ESI-MS. mdpi.comresearchgate.net
The analysis of underivatized amino acids by ESI-MS is also possible and has been applied to various biological samples. nih.gov ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis, providing a powerful analytical platform for metabolomic studies. mdpi.comresearchgate.net
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is vital for confirming the structure of synthesized compounds and for identifying unknown metabolites. The fragmentation patterns observed in MS/MS spectra are characteristic of the molecule's structure. doi.orgunito.ityoutube.com
For phosphonoamino acids, MS/MS can reveal information about the amino acid backbone and the phosphonate (B1237965) group. doi.org The fragmentation of N-phosphoryl amino acids has been studied in both positive and negative ion modes, showing distinct cleavage patterns. doi.org The collision-induced dissociation (CID) of protonated and deprotonated amino acids can lead to characteristic losses, such as the combined loss of water and carbon monoxide from protonated α-amino acids. unito.it Multi-stage MS (MS^n) can provide even more detailed structural information and has been applied to the analysis of DNA adducts. nih.gov
Table 2: Common Fragmentation Patterns in MS/MS of Phosphorylated Amino Acids
| Precursor Ion | Fragmentation Pathway | Resulting Product Ions | Reference |
| [M+H]⁺ | Loss of propylene | [M+H–C₃H₆]⁺ | doi.org |
| [M-H]⁻ | Rearrangement and loss | [M–H–60]⁻ | doi.org |
| Protonated α-amino acids | Cumulative loss | Loss of H₂O + CO | unito.it |
Spectrophotometric Assays for Enzyme Activity and Inhibition Studies
Spectrophotometric assays are widely used to measure enzyme activity and to study the kinetics of enzyme inhibition. thermofisher.com These assays monitor the course of a reaction by measuring the change in absorbance of light by the reaction solution. thermofisher.com
In the context of D-Norleucine, 6-phosphono-, which may act as an enzyme inhibitor, spectrophotometric assays are crucial for determining its inhibitory potency. A common approach involves measuring the initial velocity of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor. nih.gov For reactions that produce inorganic pyrophosphate, a coupled enzyme assay can be used where the pyrophosphate is cleaved into phosphate (B84403), which is then detected spectrophotometrically. nih.gov
Various methods exist for monitoring enzyme activity, including continuous and end-point assays. nih.gov The choice of assay depends on the specific enzyme and the nature of the substrate and product. For high-throughput screening of enzyme inhibitors, fluorogenic and chromogenic assays are often employed due to their sensitivity and suitability for microplate formats. researchgate.net
Theoretical and Mechanistic Investigations of Phosphonate Based Compounds
Design Principles for High-Affinity Enzyme Inhibitors
Phosphonic acids are extensively utilized in the design of enzyme inhibitors, primarily because they can act as mimics of the tetrahedral transition states that occur during enzymatic reactions, such as peptide bond hydrolysis researchgate.net. Their effectiveness stems from their structural similarity to the transition state, allowing them to bind tightly to the enzyme's active site.
Pseudopeptide Mimicry and Backbone Modifications
Phosphonopeptides are analogues of peptides where a phosphonamidate bond replaces the natural amide bond, creating a structure that mimics the transition state of amide hydrolysis nih.gov. This mimicry is a cornerstone of their function as enzyme inhibitors nih.govresearchgate.net. Compounds like D-Norleucine,6-phosphono- represent aminoalkylphosphonic acids, which are fundamental building blocks for these pseudopeptides springernature.comresearchgate.net. By incorporating these building blocks, researchers can create inhibitors that are recognized by the target enzyme but cannot be cleaved, leading to potent and stable inhibition. The tetrahedral geometry of the phosphorus center is crucial as it resembles the high-energy intermediate of the catalyzed reaction, thus conferring high binding affinity researchgate.netnih.gov.
Exploration of Phosphonate (B1237965) vs. Phosphinate vs. Phosphonamidate Linkages
The choice of the phosphorus-containing linkage is critical in designing enzyme inhibitors, with phosphonates, phosphinates, and phosphonamidates being the most common choices. Each linkage offers a different combination of stability and structural mimicry.
Phosphonates (P-O linkage): These are considered pseudodepsipeptides and are often used as stable isosteric mimics of natural phosphates researchgate.netnih.gov. They offer greater stability to hydrolysis compared to phosphate (B84403) esters researchgate.net.
Phosphinates (P-CH2 linkage): These compounds replace the scissile amide bond with a phosphinate moiety. They are not only isosteric and isoelectronic mimics of the tetrahedral transition state but are also stable over a wide pH range, avoiding the hydrolytic instability sometimes seen with phosphonamidates nih.gov.
Phosphonamidates (P-N linkage): These are the closest structural analogues to the tetrahedral transition state of peptide bond hydrolysis nih.govnih.gov. However, the P-N bond can be susceptible to hydrolysis, which can be a drawback for certain applications nih.gov.
| Linkage Type | General Structure | Key Features | Application as Inhibitor |
| Phosphonate | R-P(O)(OR')-O-R'' | Contains a stable P-C bond and a P-O linkage to the peptide chain. Isosteric mimic of phosphates. | Used to mimic phosphorylated substrates; offers high stability against chemical and enzymatic hydrolysis researchgate.net. |
| Phosphinate | R-P(O)(OH)-CH₂-R' | Contains a P-CH₂ linkage, replacing the amide bond. Stable across a wide pH range. | Acts as a potent transition-state analogue inhibitor, particularly for metalloproteases nih.gov. |
| Phosphonamidate | R-P(O)(OR')-NH-R'' | Contains a P-N bond, considered the closest mimic of the tetrahedral transition state. | Potent inhibitors, but the P-N bond may have limited hydrolytic stability nih.gov. |
Stability and Hydrolytic Resistance of Phosphorus-Containing Linkages under Biochemical Conditions
A defining characteristic of phosphonates, including D-Norleucine,6-phosphono-, is the presence of a carbon-phosphorus (C-P) bond instead of the more common carbon-oxygen-phosphorus (C-O-P) ester linkage found in phosphates researchgate.netnih.gov. This C-P bond is significantly more resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis researchgate.net. While phosphate esters are relatively stable at physiological pH due to their negative charge, they are readily cleaved by enzymes nih.gov. In contrast, the C-P bond is resistant to the action of phosphatases and phosphodiesterases, making phosphonate-based molecules highly stable under biochemical conditions nih.gov. This stability is a key advantage in their use as enzyme inhibitors and therapeutic agents, as it ensures the integrity of the molecule in a biological environment researchgate.net. The hydrolysis of phosphonate esters to their corresponding phosphonic acids can be achieved chemically, often using strong acidic conditions, but does not readily occur enzymatically in many systems nih.govresearchgate.netbeilstein-journals.orgmdpi.com.
Mechanistic Insights into Enzyme Catalysis and Inhibition (e.g., Transpeptidation, Hydrolase Mechanisms)
Phosphonate-based inhibitors function by acting as transition-state analogues, a strategy that leverages the principle that enzymes bind most tightly to the transition state of the reaction they catalyze researchgate.net. By mimicking this high-energy state, the inhibitor can occupy the active site with very high affinity, leading to potent competitive inhibition researchgate.net.
For example, bacterial D-Alanyl-D-Alanine carboxypeptidases/transpeptidases, which are involved in cell wall biosynthesis, are targets for phosphonate inhibitors. These enzymes catalyze the cleavage of a peptide bond through a mechanism that involves a tetrahedral intermediate. A phosphonate inhibitor designed to mimic this intermediate can bind to the active site and block its function researchgate.net. Similarly, hydrolases that cleave peptide or ester bonds are common targets. Phosphonate monoesters have been shown to be effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to antibiotics. The mechanism involves the phosphorylation of a critical serine residue in the enzyme's active site, forming a stable, inactive complex scispace.com. The effectiveness of these inhibitors underscores the ability of the enzyme's active site to stabilize negatively charged transition states, a feature that the phosphonate group expertly mimics scispace.com. The cleavage of the C-P bond is generally difficult, though some specialized bacterial enzymes, such as phosphonoacetaldehyde (B103672) hydrolase (phosphonatase) and C-P lyases, have evolved to break this bond to utilize phosphonates as a phosphorus source nih.govfrontiersin.org.
Role of Phosphorylation in Protein-Protein Interactions (e.g., SH2 Domain Recognition)
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction mdpi.commdpi.com. A key mechanism in these pathways is the recognition of phosphorylated tyrosine (pTyr) residues by specialized protein modules. Among the best-characterized of these are the Src Homology 2 (SH2) domains mdpi.comnih.gov. SH2 domains are segments of about 100 amino acids that specifically bind to proteins containing pTyr motifs, thereby mediating the assembly of signaling complexes and regulating enzyme activity mdpi.comnih.gov.
The interaction is highly specific, involving a "two-pronged plug" mechanism where the pTyr residue binds to a deep, positively charged pocket on the SH2 domain, while adjacent amino acid residues on the peptide ligand interact with a separate specificity pocket frontiersin.org. A conserved arginine residue within the SH2 domain's FLVR motif typically plays a central role by forming hydrogen bonds with the phosphate group of pTyr mdpi.com. The binding affinities for these interactions are typically in the micromolar range mdpi.comnih.gov.
| SH2 Domain | Preferred Binding Motif | Reference |
| Src Kinase | pYEEI | nih.gov |
| Grb2 | pYVNV | nih.gov |
| PLC-γ-C | pY-L-V | N/A |
| p85α-N | pY-M-X-M | N/A |
Influence of Norleucine Substitution in Specific Binding Motifs
Norleucine (Nle) is an isomer of leucine (B10760876) and is nearly isosteric with methionine, but lacks the sulfur atom wikipedia.org. This property makes norleucine a valuable tool for studying the role of methionine residues in protein structure and function. Methionine is susceptible to oxidation, which can alter protein function and complicate experimental analysis. By substituting methionine with the non-oxidizable norleucine, researchers can probe the specific contribution of the methionine side chain to interactions without the confounding effects of oxidation wikipedia.org.
In the context of SH2 domain binding, the specificity of the interaction is determined not only by the pTyr residue but also by the amino acids surrounding it, particularly at the +1, +2, and +3 positions C-terminal to the pTyr nih.gov. If a methionine residue were part of a crucial binding motif for an SH2 domain, its substitution with norleucine could help elucidate its role. For instance, a study on the Amyloid-β peptide demonstrated that replacing a key methionine with norleucine completely negated the peptide's neurotoxic effects, highlighting the critical role of that specific residue wikipedia.org. While direct studies on norleucine substitution in SH2 binding motifs are specific to each domain, the principle remains a powerful method for dissecting the molecular determinants of protein-protein interactions. This approach allows for a clearer understanding of the energetic and steric contributions of specific side chains to the binding affinity and selectivity observed in signaling pathways mediated by SH2 domains.
Future Research Directions and Methodological Advancements for D Norleucine, 6 Phosphono Studies
Development of Advanced Synthetic Routes for Complex Phosphono-Norleucine Conjugates
Future research will necessitate the development of sophisticated and efficient synthetic methodologies to create complex conjugates of D-Norleucine, 6-phosphono-. These conjugates, such as phosphonopeptides, are crucial for investigating structure-activity relationships and developing targeted therapeutic agents. While the synthesis of norleucine-derived phosphonodepsipeptides has been realized, expanding the synthetic toolkit is essential. beilstein-journals.org Established methods for phosphonopeptide synthesis can be adapted and optimized for this specific compound. nih.govnih.gov
Key synthetic strategies that warrant further exploration include:
Phosphonylation via Phosphonochloridates: This is a widely used method for forming the phosphonamidate bond in phosphonopeptides. encyclopedia.pubmdpi.com The process involves preparing alkyl N-protected aminoalkylphosphonochloridates and coupling them with amino/peptide esters. nih.govmdpi.com
Condensation with Coupling Reagents: This approach offers an alternative to phosphonochloridates, utilizing various coupling reagents to facilitate the condensation of N-protected aminoalkylphosphonic monoesters with amino esters. beilstein-journals.org
Multicomponent Reactions: Pseudo four-component condensation reactions represent a highly efficient and convergent strategy. nih.govnih.gov This one-pot method combines the construction of the α-aminoalkylphosphonic acid and the formation of the phosphonamidate bond, starting from simple, commercially available chemicals. nih.govresearchgate.net
Solid-Phase Synthesis: Adapting these synthetic routes for solid-phase peptide synthesis (SPPS) would enable the rapid generation of libraries of complex phosphono-norleucine-containing peptides for high-throughput screening.
| Synthetic Strategy | Description | Key Intermediates/Reagents | Potential Advantages |
| Phosphonylation | Formation of a phosphonamidate bond by reacting a phosphonochloridate with an amine. encyclopedia.pub | D-Norleucine, 6-phosphonochloridate; Amino acid/peptide esters. | General and widely applied method. nih.gov |
| Condensation Coupling | Direct formation of the phosphonamidate bond from a phosphonic acid and an amine using a coupling agent. beilstein-journals.org | D-Norleucine, 6-phosphonic acid; BOP, Mitsunobu reagents. | Avoids the preparation of sensitive phosphonochloridates. beilstein-journals.org |
| Multicomponent Condensation | A one-pot reaction combining multiple starting materials to form the final product. researchgate.net | Aldehydes, amides, dichlorophosphites, amino esters. | High efficiency and convergence. nih.gov |
| Phosphinylation & Oxidation | Reaction with a phosphonochloridite followed by an oxidation step to form the phosphonate (B1237965). mdpi.com | N-protected aminoalkylphosphonochloridites; Sulfur for oxidation. | Provides access to phosphonothiopeptide analogues. mdpi.com |
High-Throughput Screening (HTS) Methodologies for Identifying Novel Biological Interactions
Identifying the biological targets and mechanisms of action of D-Norleucine, 6-phosphono- requires robust screening methodologies. High-throughput screening (HTS) offers the capacity to rapidly test this compound and its derivatives against large libraries of biological targets or, conversely, to screen chemical libraries for molecules that modulate its activity. mdpi.comsbpdiscovery.org
Future HTS campaigns should focus on:
Target-Based Screening: Screening D-Norleucine, 6-phosphono- against panels of known enzymes, particularly those involved in amino acid metabolism, phosphate (B84403) signaling, and bacterial cell wall synthesis, where D-amino acids play a crucial role. tandfonline.com
Phenotypic Screening: Assessing the effect of the compound on whole-cell or whole-organism models to identify novel biological activities without a preconceived target. This can uncover unexpected therapeutic applications.
Library Screening: Utilizing diverse chemical libraries, including those of natural products, known bioactive compounds, and focused libraries targeting specific enzyme classes like kinases or proteases, to identify molecules that interact with the pathways affected by D-Norleucine, 6-phosphono-. thermofisher.comstanford.edu
| HTS Approach | Description | Assay Formats | Potential Discoveries |
| Target-Based Screening | Testing the compound against a purified biological target (e.g., an enzyme). mdpi.com | Absorbance, Fluorescence, Luminescence, TR-FRET, AlphaScreen. sbpdiscovery.org | Specific enzyme inhibitors or activators. |
| Phenotypic Screening | Observing the effect of the compound on the phenotype of a cell or organism. | High-content imaging, cell viability assays, reporter gene assays. | Novel antibacterial, antifungal, or other cellular activities. |
| Competitive Binding Assays | Measuring the ability of the compound to displace a known ligand from its target. | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR). | Receptor agonists or antagonists; allosteric modulators. |
| Fragment-Based Screening | Screening libraries of small chemical fragments to identify low-affinity binders that can be optimized into potent leads. stanford.edu | NMR spectroscopy, X-ray crystallography, SPR. | Novel binding scaffolds for drug design. |
Integration of Multiomics Approaches for Systems-Level Understanding
To comprehend the full biological impact of D-Norleucine, 6-phosphono-, a systems-level approach is indispensable. Integrating various "omics" technologies can provide a comprehensive map of the molecular changes induced by the compound within a biological system. nih.gov This multi-omics strategy allows for the identification of affected pathways and the generation of new hypotheses about the compound's mechanism of action. nih.govpnas.org
Future research should integrate:
Genomics: To identify potential genetic factors that confer sensitivity or resistance to the compound.
Transcriptomics: To analyze changes in gene expression profiles upon treatment, revealing the cellular pathways that are transcriptionally regulated in response to the compound.
Proteomics: To quantify changes in protein abundance and post-translational modifications, identifying direct protein targets or downstream effects.
Metabolomics: To measure alterations in the levels of endogenous metabolites, providing a direct readout of the metabolic pathways disrupted by the compound. nih.gov
| Omics Technology | Information Gained | Potential Insights |
| Transcriptomics (RNA-Seq) | Changes in global gene expression. | Identification of responsive signaling and metabolic pathways. |
| Proteomics (Mass Spec) | Changes in protein abundance and post-translational modifications. | Direct target identification; understanding of regulatory networks. |
| Metabolomics (LC-MS, NMR) | Fluctuations in cellular metabolite pools. nih.gov | Pinpointing specific enzyme inhibitions or metabolic disruptions. |
| Phosphoproteomics | Changes in protein phosphorylation status. pnas.org | Elucidation of effects on kinase signaling pathways. |
Exploration of D-Norleucine, 6-phosphono- in Non-Mammalian Biological Systems (e.g., Bacterial, Fungal Metabolism)
The unique structural features of D-Norleucine, 6-phosphono-—a D-amino acid and a phosphonate—suggest significant potential for interaction with microbial systems. D-amino acids are integral components of bacterial peptidoglycan cell walls, and phosphonates are known to possess antimicrobial properties. tandfonline.combiomedres.us Therefore, a critical area for future research is the exploration of this compound's effects on bacterial and fungal metabolism.
Research should be directed towards:
Antimicrobial Activity Screening: Testing the compound against a broad panel of pathogenic bacteria and fungi to determine its spectrum of activity.
Metabolic Fate Analysis: Investigating whether microorganisms can utilize D-Norleucine, 6-phosphono- as a phosphorus, carbon, or nitrogen source. This involves studying catabolic pathways, such as the C-P lyase system, which is common in bacteria for cleaving carbon-phosphorus bonds. nih.govfrontiersin.org
Interaction with Phosphate Metabolism: Phosphonates are known to interfere with phosphate metabolism in fungi, leading to the accumulation of compounds like polyphosphate and pyrophosphate. psu.edu Investigating similar effects could reveal a mode of antifungal action.
Elucidation of Specific Metabolic Roles or Disruptions
Beyond general antimicrobial activity, it is crucial to elucidate the precise metabolic roles or disruptions caused by D-Norleucine, 6-phosphono-. As an amino acid analogue, it may act as an antagonist, inhibiting enzymes involved in amino acid metabolism. tandfonline.com
Specific research questions to address include:
Inhibition of Cell Wall Synthesis: Does the compound interfere with peptidoglycan synthesis by targeting enzymes like D-alanine-D-alanine ligase or transpeptidases that incorporate D-amino acids?
Amino Acid Biosynthesis Antagonism: Does it act as an antimetabolite, inhibiting enzymes involved in the biosynthesis or utilization of structurally similar amino acids like leucine (B10760876), isoleucine, or methionine?
Disruption of Phosphonate Biosynthesis/Catabolism: How does the compound interact with natural phosphonate metabolic pathways in microbes that produce or degrade these molecules? nih.govmonash.edu
| Enzyme Class | Potential Target Enzyme | Biological Process | Rationale for Targeting |
| Peptidoglycan Synthesis | D-alanine-D-alanine Ligase | Bacterial Cell Wall Formation | D-amino acid structure mimics natural substrate. |
| Transpeptidases | Penicillin-Binding Proteins (PBPs) | Bacterial Cell Wall Cross-linking | D-amino acid structure mimics terminal D-Ala-D-Ala motif. |
| Amino Acid Metabolism | Leucine Aminopeptidase (B13392206) | Protein/Peptide Metabolism | Phosphonate can mimic tetrahedral transition state. tandfonline.com |
| Phosphate Metabolism | Phosphate Transporters | Nutrient Uptake | Phosphonate group may compete with phosphate for uptake. psu.edu |
| Phosphonate Catabolism | C-P Lyase | Phosphorus Scavenging | Potential substrate or inhibitor of natural phosphonate degradation. frontiersin.org |
Application of D-Norleucine, 6-phosphono- as a Biochemical Probe for Enzyme Mechanism Elucidation
The phosphonate group is an excellent mimic of a phosphate monoester or the tetrahedral transition state of carboxyl group transformations. researchgate.net This property makes phosphonate-containing molecules powerful tools for probing enzyme active sites and elucidating reaction mechanisms. acs.orgnih.gov D-Norleucine, 6-phosphono- could be developed into a highly specific biochemical probe.
Future applications include:
Active Site Probing: Synthesizing radiolabeled or fluorescently tagged versions of the compound to identify and characterize the active sites of enzymes that bind it.
Inhibitor Design: Using the compound as a scaffold to design potent and specific inhibitors for target enzymes. The stability of the C-P bond makes it an ideal isostere for a phosphate or a carboxylate transition state in enzyme-catalyzed reactions.
Proteome Profiling: Developing activity-based probes from the D-Norleucine, 6-phosphono- scaffold to label and identify entire families of enzymes (e.g., D-amino acid utilizing enzymes) in complex biological samples. acs.org
Bioengineering Approaches for Phosphonoamino Acid Production and Functionalization
Chemical synthesis of complex molecules like D-Norleucine, 6-phosphono- can be challenging and costly. Bioengineering and systems metabolic engineering offer a promising alternative for the sustainable production of this and other novel phosphonoamino acids. youtube.com This involves harnessing and redesigning microbial biosynthetic pathways.
Key bioengineering strategies for future research include:
Pathway Elucidation and Reconstruction: Identifying the biosynthetic genes responsible for producing natural phosphonoamino acids and reconstructing these pathways in a heterologous host like E. coli or Saccharomyces cerevisiae. All known phosphonate biosynthetic pathways begin with the conversion of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233), a reaction catalyzed by PEP mutase. nih.govnih.gov
Enzyme Engineering: Modifying the substrate specificity of enzymes within a known phosphonate pathway to accept different precursors, thereby generating novel phosphonoamino acids. For example, engineering transaminases to act on different phosphonate ketones.
Combinatorial Biosynthesis: Combining genes from different phosphonate biosynthetic clusters to create new pathways capable of producing a diverse array of phosphonate compounds. nih.gov
Fermentative Production: Optimizing fermentation conditions and using systems metabolic engineering to improve the titer, rate, and yield of the desired phosphonoamino acid in the selected microbial chassis.
| Step | Approach | Key Enzymes/Genes | Objective |
| 1. C-P Bond Formation | Express a known PEP mutase. | pepM | Convert phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). nih.gov |
| 2. Chain Elongation | Engineer a carbon-chain extension module. | Homocitrate synthase analogues or similar condensing enzymes. | Extend the 3-carbon PnPy backbone to a 6-carbon norleucine precursor. |
| 3. Amination | Express a specific transaminase. | Aminotransferases (e.g., PnfD). nih.gov | Introduce an amino group at the alpha-position. |
| 4. Stereochemical Control | Employ a racemase or stereo-specific enzyme. | Amino acid racemases. | Convert the L-amino acid intermediate to the D-enantiomer. |
| 5. Host Optimization | Use systems metabolic engineering. | Overexpress precursor pathways, delete competing pathways. | Increase flux towards the final product and improve overall yield. youtube.com |
Q & A
Q. What are the recommended methods for synthesizing D-Norleucine,6-phosphono- and ensuring its enantiomeric purity?
Synthesis typically involves solid-phase peptide synthesis or phosphorylation reactions using protected intermediates. Enantiomeric purity is verified via polarimetry, where the specific rotation ([α]20/D) should range between -22.0 to -24.0° (C=4.5, 6 mol/L HCl) . High-performance liquid chromatography (HPLC) with chiral columns or mass spectrometry (MS) can confirm structural integrity and purity (>98.0% by nonaqueous titration) . For phosphorylation, stoichiometric control and phosphoramidite chemistry are critical to avoid byproducts .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of D-Norleucine,6-phosphono-?
- HPLC : Use phosphate–perchlorate buffer systems with UV detection to quantify impurities (e.g., fexofenadine-related compounds) .
- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR resolves phosphorylation sites and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₆H₁₃NO₂P) and detects degradation products .
- Polarimetry : Validates enantiomeric excess .
Q. What are the optimal storage conditions for D-Norleucine,6-phosphono- to prevent degradation?
Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis. Avoid prolonged exposure to moisture or light, as degradation can increase toxicity . Lab handling requires PPE (gloves, goggles) and fume hoods to mitigate inhalation risks .
Advanced Research Questions
Q. How does the stereochemical configuration of D-Norleucine in 6-phosphono derivatives influence enzyme binding affinity, and how can conflicting data from studies be reconciled?
Inversion to the D-configuration reduces binding affinity by ~2-fold in some enzyme assays due to altered interactions with hydrophobic S4 pockets . Contradictions arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. To resolve discrepancies:
- Perform molecular docking simulations to map binding pockets.
- Use isothermal titration calorimetry (ITC) to compare thermodynamic profiles of D/L isomers .
- Validate findings with X-ray crystallography or cryo-EM to visualize binding modes .
Q. In kinetic studies, how should researchers design experiments to assess the inhibitory effects of D-Norleucine,6-phosphono- while minimizing off-target interactions?
- Controls : Include unphosphorylated D-norleucine and scrambled peptide controls.
- Dose-Response Curves : Use IC₅₀/EC₅₀ values with 95% confidence intervals to quantify potency .
- Selectivity Assays : Screen against homologous enzymes (e.g., serine/threonine vs. tyrosine kinases).
- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch variability .
Q. What strategies can enhance the solubility of D-Norleucine,6-phosphono- in aqueous buffers without compromising bioactivity?
- pH Optimization : Adjust to 6.5–7.4 using phosphate buffers, as protonation of the phosphono group improves solubility .
- Co-Solvents : Add 10–20% DMSO or PEG derivatives, ensuring <1% v/v to avoid denaturation .
- Prodrug Derivatization : Temporarily mask the phosphono group with ester linkages, cleaved in vivo by esterases .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
